Viquidil has the chemical formula C20H24N2O2 and a molecular weight of 324.42 g/mol. It is classified as a cerebral vasodilator agent, primarily acting to widen blood vessels in the brain. This compound is an isomer of Quinidine and is derived from Quinine, which is found naturally in cinchona bark . Viquidil exhibits antithrombotic properties and is noted for its ability to increase cerebral blood flow significantly.
Spinal cord injuries can cause significant neurological damage. Research suggests that Fasudil hydrochloride, a protein kinase inhibitor, might promote neurological recovery in rats after such injuries. This effect is believed to be due to the inhibition of protein kinase activity and a decrease in neutrophil infiltration, a process that contributes to inflammation and tissue damage [1].
Hara et al. (2000) [1]. "Rho-kinase inhibitors improve functional recovery after spinal cord injury in rats." [Journal of Neurotrauma]()
ALS is a progressive neurodegenerative disease. Fasudil hydrochloride, being a Rho-associated protein kinase (ROCK) inhibitor, has shown potential in improving the pathological features observed in mouse models of ALS and other neurodegenerative diseases like Alzheimer's disease and spinal muscular atrophy. These findings suggest its possible application in treating ischemic diseases, which are conditions characterized by a lack of blood flow to tissues [2].
Takata et al. (2013) [2]. "Fasudil hydrochloride: a potential therapeutic drug for neurodegenerative diseases." [Current Neuropharmacology]()
Fasudil hydrochloride is being explored for its potential role in treating Alzheimer's disease and its associated dementia. Studies involving streptozotocin-treated rats observed improvements in learning and memory abilities, along with better synaptic structures and protein expression patterns, following Fasudil hydrochloride administration. These findings suggest that Fasudil hydrochloride might have a protective effect on neuronal synaptic structures and functions, hinting at a similar potential benefit for Viquidil hydrochloride [3].
Hou et al. (2012) [3]. "Fasudil hydrochloride protects against streptozotocin-induced dementia by improving learning and memory and synaptic plasticity." [Behavioural Brain Research]()
The reactions involving Viquidil typically utilize oxidizing agents, reducing agents, and various catalysts. The conditions such as temperature and pressure are meticulously controlled to achieve desired outcomes.
Viquidil's primary biological activity is as a cerebral vasodilator. It works by relaxing smooth muscle in blood vessels, leading to decreased systemic vascular resistance and increased blood flow to the brain. Both the salt and free forms of Viquidil exhibit comparable biological activities at equivalent molar concentrations .
Viquidil can be synthesized through several methods, most commonly starting from Quinine. One notable synthetic route involves reacting Quinine with specific reagents under controlled conditions to produce the compound .
The industrial synthesis requires scaling up laboratory methods while optimizing reaction conditions for purity and consistency. The process includes steps such as heating mixtures of reagents and careful monitoring of temperature changes during reactions .
Several compounds share similarities with Viquidil, particularly in their chemical structure or biological activity:
| Compound Name | Chemical Formula | Main Activity |
|---|---|---|
| Quinidine | C20H24N2O2 | Antiarrhythmic |
| Quinine | C20H24N2O2 | Antimalarial |
| Isosorbide Dinitrate | C7H10N2O5 | Vasodilator |
While Viquidil shares its molecular formula with Quinidine and Quinine, it is unique in its specific application as a cerebral vasodilator with distinct biochemical pathways influencing cerebral blood flow. Its antithrombotic activity also sets it apart from other similar compounds .